
Alismol
Overview
Description
Mechanism of Action
- Specifically, Alismol decreases cardiac output, heart rate, and left ventricular pressure. However, it increases coronary flow .
- By activating Nrf2, this compound suppresses some key features associated with acute lung injury (ALI) .
Target of Action
Mode of Action
Result of Action
Biochemical Analysis
Biochemical Properties
Alismol interacts with various biomolecules, including Nuclear Factor Erythroid 2-related Factor 2 (Nrf2), Nuclear Factor-kappa B (NF-κB), and various pro-inflammatory molecules . It suppresses lung inflammation by activating Nrf2 and inhibiting NF-κB .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It reduces the levels of neutrophils and pro-inflammatory molecules, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), Interferon-gamma (IFN-γ), and Cyclooxygenase-2 (COX-2), suggesting an anti-inflammatory activity of this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It does not induce cytotoxicity or reactive oxygen species (ROS). Unlike the ethanol extract of Alisma orientale, this compound does not suppress NF-κB activity but rather activates Nrf2 .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to suppress neutrophilic lung inflammation. The effects of this compound were tested using equivalent amounts of 10 μM or 1 μM of this compound (2.20 mg/kg mouse body weight: m.b.w. or 0.22 mg/kg m.b.w.) .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to suppress lung inflammation in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model and protect mice from ALI-like symptoms .
Metabolic Pathways
This compound is involved in various metabolic pathways. It induces the expression of prototypic genes regulated by Nrf2, including Heme Oxygenase-1 (HO-1), NAD (P)H: quinine oxidoreductase-1 (NQO-1), and glutamyl cysteine ligase catalytic units (GCLC) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alismol can be extracted from the tuber of Alisma orientale using ethanol extraction methods . The extract is then purified using techniques such as Ultra Performance Liquid Chromatography (UPLC) and Nuclear Magnetic Resonance (NMR) to isolate this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Alisma orientale tubers, followed by purification processes to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Alismol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities.
Scientific Research Applications
Pharmacological Properties
1. Anti-Inflammatory Effects
Alismol has been shown to alleviate inflammation in various models. In a study involving a lipopolysaccharide-induced acute lung injury mouse model, this compound significantly reduced lung inflammation. It was found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress and inflammation. The study demonstrated that this compound did not induce reactive oxygen species production, indicating its safety and potential as an anti-inflammatory agent .
2. Diuretic Activity
The diuretic properties of this compound are well-documented. Research indicates that this compound and other compounds from Alisma orientale can interfere with sodium and chloride reabsorption in renal tubules, promoting diuresis. This action is particularly beneficial in treating conditions associated with fluid retention, such as hypertension and edema .
3. Immunomodulatory Effects
This compound exhibits immunomodulatory activities by influencing immune responses. Studies have shown that it can inhibit hypersensitivity reactions in animal models, suggesting its potential use in treating autoimmune conditions . The compound's ability to modulate the complement system further supports its role in immune regulation .
Case Studies
Several studies highlight the clinical relevance of this compound:
- Pregnancy-Induced Hypertension : A study explored the potential of Alisma orientale, including this compound, in treating pregnancy-induced hypertension. The results indicated that compounds from this herb could effectively manage blood pressure and mitigate related complications .
- Metabolic Syndrome : Another investigation assessed the effects of methanolic extracts from Alisma orientale on metabolic syndrome parameters. The findings showed significant improvements in energy metabolism and amino acid profiles, suggesting a therapeutic avenue for managing metabolic disorders .
Data Table: Summary of Key Findings on this compound
Comparison with Similar Compounds
- Alisol B 23-acetate
- Alisol C 23-acetate
- Alismoxide
These compounds share similar structural features but may differ in their biological activities and mechanisms of action.
Biological Activity
Alismol, a bioactive compound derived from the tuber of Alisma orientale, has garnered significant attention for its potential therapeutic effects, particularly in the context of inflammation and respiratory diseases. This article provides a comprehensive overview of the biological activities of this compound, supported by recent research findings, case studies, and data tables.
This compound is one of the major constituents identified in the ethanol extract of Alisma orientale (EEAO). Its chemical structure contributes to its biological activity, particularly its ability to modulate inflammatory responses. Research indicates that this compound activates the Nuclear Factor Erythroid 2-related Factor 2 (Nrf2) pathway while not significantly suppressing Nuclear Factor-kappa B (NF-κB) activity. This dual mechanism suggests that this compound may exert its anti-inflammatory effects through a unique pathway that enhances cellular defense mechanisms against oxidative stress and inflammation.
Key Findings from Recent Studies
- Anti-Inflammatory Effects : this compound has been shown to reduce levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in a lipopolysaccharide (LPS)-induced acute lung injury mouse model. The administration of this compound resulted in:
- Nrf2 Activation : The activation of Nrf2 by this compound leads to the upregulation of protective genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase-1 (NQO-1). This suggests a protective role against oxidative damage associated with inflammation .
- Cytotoxicity Assessment : Importantly, this compound did not induce cytotoxicity or increase reactive oxygen species (ROS) levels in treated cells, indicating a favorable safety profile for potential therapeutic applications .
Data Table: Summary of Biological Activities
Biological Activity | Mechanism | Effect Observed |
---|---|---|
Anti-inflammatory | Nrf2 activation | Reduced cytokine levels |
Cytotoxicity | None | No cytotoxic effects observed |
Lung protection | Suppression of neutrophil influx | Amelioration of lung injury features |
Gene expression modulation | Activation of protective genes | Increased HO-1 and NQO-1 expression |
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound in various contexts:
- Acute Lung Injury Model : In a controlled study involving LPS-induced acute lung injury in mice, this compound administration significantly improved lung function and reduced inflammatory markers. The study involved five groups with varying dosages of this compound, demonstrating dose-dependent effects on inflammation suppression .
- Comparative Analysis : Research comparing this compound with other compounds found that its unique mechanism through Nrf2 activation distinguishes it from traditional anti-inflammatory agents that primarily target NF-κB pathways. This comparative analysis highlights this compound's potential as a novel therapeutic agent in managing inflammatory diseases .
Properties
IUPAC Name |
(1R,3aS,8aR)-1-methyl-4-methylidene-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-10(2)12-6-5-11(3)13-7-8-15(4,16)14(13)9-12/h9-10,13-14,16H,3,5-8H2,1-2,4H3/t13-,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPJOLXWQXEJSQ-RBSFLKMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2C(CCC2(C)O)C(=C)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C[C@@H]2[C@H](CC[C@@]2(C)O)C(=C)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87827-55-2 | |
Record name | Alismol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87827-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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